Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-
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Overview
Description
Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a propanamide group substituted with a dimethyl group and a naphthalenyl group linked to a piperidinylmethyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- typically involves multi-step organic reactions. One common method involves the reaction of 2,2-dimethylpropanamide with 6-(1-piperidinylmethyl)-2-naphthalenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidinylmethyl group is known to enhance the binding affinity to certain biological targets, while the naphthalenyl group can facilitate interactions with hydrophobic pockets in proteins. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2,2-dimethyl-N-phenyl-
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
- Propanamide, N,2-dimethyl-
Uniqueness
Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]- is unique due to the presence of both the piperidinylmethyl and naphthalenyl groups. These structural features confer distinct chemical and biological properties, making it more versatile in its applications compared to other similar compounds. The combination of these groups enhances its binding affinity and specificity towards certain molecular targets, which can be advantageous in therapeutic and industrial applications.
Properties
CAS No. |
832102-22-4 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]propanamide |
InChI |
InChI=1S/C21H28N2O/c1-21(2,3)20(24)22-19-10-9-17-13-16(7-8-18(17)14-19)15-23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,22,24) |
InChI Key |
UPUUKKNFCVXEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)CN3CCCCC3 |
Origin of Product |
United States |
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